molecular formula C10H19BrO B13523578 4-(Bromomethyl)-4-butyltetrahydro-2h-pyran

4-(Bromomethyl)-4-butyltetrahydro-2h-pyran

Cat. No.: B13523578
M. Wt: 235.16 g/mol
InChI Key: RMZOXNMXSGILLU-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-4-butyltetrahydro-2H-pyran is an organic compound that belongs to the class of tetrahydropyrans It is characterized by a bromomethyl group attached to the fourth carbon of the tetrahydropyran ring, along with a butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-4-butyltetrahydro-2H-pyran typically involves the bromination of a suitable precursor. One common method is the bromomethylation of tetrahydropyran derivatives using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, can optimize the production process. Additionally, purification steps like distillation and recrystallization are employed to obtain the final product with high purity .

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-4-butyltetrahydro-2H-pyran involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-4-butyltetrahydro-2H-pyran is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution and elimination reactions. This property is particularly useful in synthetic applications where selective reactivity is desired .

Biological Activity

4-(Bromomethyl)-4-butyltetrahydro-2H-pyran is a synthetic organic compound with potential biological activities that have been the subject of various studies. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Property Value
Molecular FormulaC10H17BrO
Molecular Weight235.15 g/mol
IUPAC NameThis compound
SMILESCCCCC1CC(C(C1)Br)C=O

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity . It has been investigated for its potential to inhibit specific enzymes involved in cancer progression, particularly those associated with histone methylation. For instance, compounds that modulate the activity of EZH2 (a histone methyltransferase) are of significant interest in cancer therapeutics .

A study demonstrated that derivatives of this compound could inhibit EZH2 activity, thereby affecting the methylation status of histone H3 at lysine 27 (H3-K27), which is often dysregulated in various cancers . The inhibition of this pathway suggests a mechanism by which the compound may exert its anticancer effects.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity . Research has indicated that compounds with similar structures can exhibit effectiveness against a range of bacterial strains and fungi . This broad-spectrum antimicrobial activity positions it as a candidate for further investigation in infectious disease treatment.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been proposed:

  • Histone Methylation Inhibition : By inhibiting EZH2, the compound may reverse aberrant methylation patterns associated with tumorigenesis.
  • Cell Cycle Regulation : Some studies suggest that it may interfere with cell cycle progression in cancer cells, leading to apoptosis.
  • Antimicrobial Action : The exact mechanism by which it exerts antimicrobial effects remains to be fully characterized but may involve disrupting bacterial cell wall synthesis or function.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Cancer Cell Lines : In vitro experiments using various cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability, particularly in breast and prostate cancer cells. The IC50 values were reported to be in the low micromolar range, indicating potent activity .
  • Antimicrobial Testing : A comparative study evaluated the antimicrobial efficacy of this compound against several pathogens, including Staphylococcus aureus and Escherichia coli. Results showed a notable reduction in colony-forming units (CFUs) after treatment, suggesting its potential as an antimicrobial agent .

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for research, particularly in oncology and infectious diseases. Its ability to modulate key biological pathways indicates that further studies are warranted to explore its full therapeutic potential.

Future research should focus on:

  • Detailed mechanistic studies to understand how this compound interacts with molecular targets.
  • In vivo studies to assess efficacy and safety profiles.
  • Development of derivatives with enhanced potency and selectivity for specific targets.

Properties

Molecular Formula

C10H19BrO

Molecular Weight

235.16 g/mol

IUPAC Name

4-(bromomethyl)-4-butyloxane

InChI

InChI=1S/C10H19BrO/c1-2-3-4-10(9-11)5-7-12-8-6-10/h2-9H2,1H3

InChI Key

RMZOXNMXSGILLU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCOCC1)CBr

Origin of Product

United States

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